molecular formula C7H9Br2N B8640920 3-Bromobenzylamine hydrobromide CAS No. 359877-97-7

3-Bromobenzylamine hydrobromide

Cat. No.: B8640920
CAS No.: 359877-97-7
M. Wt: 266.96 g/mol
InChI Key: YPOQSENGRUKDHC-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The versatility of 3-bromobenzylamine (B82478) hydrobromide as a synthetic building block stems from the distinct reactivity of its two primary functional groups: the primary amine and the aryl bromide. vulcanchem.com This duality allows for a wide range of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures.

The primary amine group is a nucleophilic center that readily participates in a variety of well-established reactions in organic synthesis. These include:

Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form corresponding amides, a common linkage in many biologically active molecules.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

Nucleophilic Substitution: Displacement of leaving groups to form new carbon-nitrogen bonds.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further modified. vulcanchem.com

Simultaneously, the bromine atom on the aromatic ring provides a handle for a different set of powerful synthetic methodologies, primarily cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with various amine nucleophiles.

Metal-Halogen Exchange: Generation of organometallic reagents, such as Grignard or organolithium reagents, which can then react with a variety of electrophiles. vulcanchem.com

This orthogonal reactivity, where the amine and bromide can be manipulated independently under different reaction conditions, allows for a stepwise and controlled approach to molecular synthesis. This makes 3-bromobenzylamine hydrobromide a highly sought-after starting material for creating diverse libraries of compounds for screening and development in various scientific fields.

Overview of Academic Research Trajectories Involving the Compound

Academic research involving this compound has largely mirrored the broader trends in synthetic organic chemistry and medicinal chemistry. The compound's utility as an intermediate has positioned it at the heart of investigations into new pharmaceuticals, advanced materials, and novel agrochemicals.

Early research likely focused on exploring the fundamental reactivity of the compound and its incorporation into relatively simple molecular frameworks. However, with the advent of modern cross-coupling reactions, the research trajectory has shifted towards its use in the construction of highly complex and functionalized molecules. A significant area of academic inquiry has been its application in the synthesis of biologically active compounds. For instance, benzylamine (B48309) derivatives are known to exhibit a range of pharmacological activities, and the 3-bromo substituent offers a convenient point for molecular diversification to optimize these activities. guidechem.com

More recent research has seen the integration of this compound into the development of innovative materials. One notable application is in the creation of self-healing polymers. The amine functionality can be incorporated into a polymer backbone, while the bromine atom can serve as a latent reactive site for cross-linking or other modifications. guidechem.com

The exploration of its derivatives as antimicrobial agents is another prominent research avenue. By modifying the core structure of 3-bromobenzylamine, researchers aim to develop new compounds that can combat drug-resistant pathogens. gjesrm.com The ability to systematically alter the molecule's structure using the reactive handles of the amine and bromide is crucial in these structure-activity relationship (SAR) studies.

Detailed Research Findings

Research AreaKey FindingsSynthetic Utility of this compoundReferenced Compounds
Pharmaceutical SynthesisServes as a key intermediate in the synthesis of various drug candidates, including those with potential antimicrobial and anticancer properties.The primary amine is used for forming amide or sulfonamide linkages, while the aryl bromide allows for the introduction of diverse substituents via cross-coupling reactions to modulate biological activity.Terbinafine, Butenafine guidechem.com
Materials ScienceIncorporated into the structure of self-healing polymers and other advanced materials.The amine group can be part of the polymer backbone, and the bromine atom can be used for post-polymerization modification or as a trigger for a self-healing mechanism.Epoxy resin, Amine curing agents guidechem.com
Agrochemical DevelopmentUsed as a starting material for the synthesis of novel herbicides and pesticides.The core structure can be elaborated to create molecules that target specific biological pathways in weeds or pests.Not Specified
Dyestuff ManufacturingActs as a precursor to various dyes and pigments.The aromatic ring and amine group are key components of many chromophores, and the bromine atom can be used to tune the color and properties of the dye.Not Specified

Properties

CAS No.

359877-97-7

Molecular Formula

C7H9Br2N

Molecular Weight

266.96 g/mol

IUPAC Name

(3-bromophenyl)methanamine;hydrobromide

InChI

InChI=1S/C7H8BrN.BrH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H

InChI Key

YPOQSENGRUKDHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN.Br

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization for 3 Bromobenzylamine Hydrobromide

Established Synthetic Routes and Precursors

Several well-documented methods for the synthesis of 3-bromobenzylamine (B82478) exist, primarily involving the transformation of functional groups on the benzene (B151609) ring.

Synthesis from 3-Bromobenzyl Chloride and Amine Sources

One common approach involves the reaction of 3-bromobenzyl chloride with an amine source, such as aqueous ammonia (B1221849), in a suitable solvent like ethanol. umn.edu This nucleophilic substitution reaction directly introduces the amine group to the benzyl (B1604629) position. While conceptually straightforward, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts, necessitating careful control of reaction conditions and purification steps. umn.edu

Synthesis via Nitrile Reduction (e.g., 3-Bromobenzonitrile)

A highly effective and widely used method is the reduction of 3-bromobenzonitrile (B1265711). researchgate.net This precursor can be synthesized from 3-bromobenzaldehyde (B42254). chemicalbook.com The nitrile group is readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). researchgate.netyoutube.com This method is favored for its high efficiency and the commercial availability of the starting nitrile. researchgate.net A predicted one-step synthesis using lithium aluminum hydride to reduce 3-bromobenzonitrile has a very high confidence score of 98.5%. researchgate.net Another approach involves the use of borane (B79455) dimethyl sulfide (B99878) as a reducing agent. google.com

Synthetic Approaches Involving Amination and Bromination

Synthesizing 3-bromobenzylamine can also be achieved through pathways that involve introducing the bromine and amine functionalities in separate steps. For instance, one could start with a suitable benzene derivative, perform a nitration, followed by a bromination, and finally a reduction of the nitro group to an amine. libretexts.org The order of these steps is critical. Since the nitro group is a meta-director, nitration should precede bromination to achieve the desired 3-bromo substitution pattern. libretexts.org The final step would be the reduction of the nitro group. libretexts.org Another starting point could be 3-bromoaniline, which can be converted to 3-bromobenzylamine. chemicalbook.com

Advanced Synthetic Strategies and Conditions

To enhance the efficiency and selectivity of 3-bromobenzylamine synthesis, researchers have focused on optimizing reaction conditions and employing advanced reagents.

Controlled Reaction Conditions for Hydrochloride Salt Formation

The formation of the hydrobromide salt of 3-bromobenzylamine is often a desired outcome for purification and handling purposes. This is typically achieved by treating the synthesized amine with hydrobromic acid. The resulting salt is a solid with a melting point of 218-221 °C, which facilitates its isolation and purification. sigmaaldrich.comsigmaaldrich.com

Optimization of Reaction Parameters and Reagents in Complex Syntheses

The optimization of synthetic routes is a continuous effort in chemical research, driven by the need for more efficient, cost-effective, and environmentally friendly processes. beilstein-journals.org For the synthesis of 3-bromobenzylamine, this involves a careful selection of reagents, solvents, and reaction conditions to maximize yield and purity. researchgate.net

A notable example of optimization is the catalytic hydrogenation of 3-bromobenzaldehyde. chemicalbook.com Key parameters that have been optimized include the choice of solvent (methanol), the catalyst (Raney nickel), temperature (30°C), and pressure (2 atm of hydrogen). chemicalbook.com The addition of ammonia water is also crucial to neutralize acidic byproducts and prevent catalyst deactivation. chemicalbook.com This optimized process can achieve a high yield of 98.2%. chemicalbook.com

The table below presents a comparative analysis of different synthetic methods for 3-bromobenzylamine, highlighting key metrics such as yield and reaction complexity.

Synthetic Method Precursor Key Reagents/Conditions Yield Complexity
Catalytic Hydrogenation3-BromobenzaldehydeRaney nickel, H₂, Methanol (B129727), Ammonia water98.2%Single-step
Two-Step SynthesisBenzaldehyde (B42025)1. Electrophilic Aromatic Substitution (Bromination) 2. Reduction78% (overall)Multi-step

This table provides a summary of different synthetic approaches to 3-bromobenzylamine, with data sourced from chemical literature.

Recent advancements in automated synthesis and machine learning are also being applied to optimize complex organic syntheses. beilstein-journals.orgsemanticscholar.org These technologies allow for high-throughput screening of reaction conditions and the use of predictive algorithms to identify optimal parameters, leading to faster and more efficient development of synthetic routes. beilstein-journals.orgsemanticscholar.org

Multistep Synthetic Pathway Considerations

The synthesis of 3-Bromobenzylamine hydrobromide is a process that involves multiple strategic steps, starting from commercially available precursors. A common and effective route involves the reductive amination of 3-bromobenzaldehyde. This pathway is favored for its efficiency and the relatively high purity of the resulting product.

A representative multistep synthesis can be outlined as follows:

Starting Material : The synthesis typically commences with 3-bromobenzaldehyde.

Reductive Amination : This key step involves the reaction of 3-bromobenzaldehyde with an ammonia source in the presence of a reducing agent and a catalyst.

Formation of the Hydrobromide Salt : The final step is the conversion of the synthesized 3-bromobenzylamine into its hydrobromide salt, which often improves its stability and handling properties.

A detailed examination of the reaction conditions for the reductive amination step reveals the importance of optimizing various parameters to maximize the yield and purity of the product. Research has demonstrated the efficacy of using Raney nickel as a catalyst in a methanol solvent. The reaction is typically carried out under a hydrogen atmosphere, with controlled temperature and pressure to ensure the selective conversion of the aldehyde to the amine.

The following table summarizes a documented synthetic procedure for the formation of 3-bromobenzylamine, the immediate precursor to the hydrobromide salt:

StepReactantsReagents/CatalystSolventConditionsProductYield (%)Purity (%)
13-Bromobenzaldehyde, AmmoniaRaney Nickel, HydrogenMethanol30°C, 2 atm pressure, 4 hours3-Bromobenzylamine98.294.9

This data is based on a documented synthesis procedure and illustrates a high-yielding method for obtaining 3-bromobenzylamine. chemicalbook.com

Following the successful synthesis of 3-bromobenzylamine, the formation of the hydrobromide salt is typically achieved by treating the amine with a solution of hydrobromic acid. This acid-base reaction results in the precipitation of the this compound salt, which can then be isolated through filtration and dried. The optimization of this salt formation step would involve controlling the stoichiometry of the acid, the concentration of the solutions, and the temperature to ensure complete conversion and high purity of the final product.

Application of Generative Models and Artificial Intelligence in Synthesis Route Prediction

Generative models, a class of machine learning algorithms, are designed to create new data that is similar to the data they were trained on. acs.org In the context of chemical synthesis, these models can generate novel and plausible reaction pathways by learning from vast databases of known chemical reactions. nih.govacs.orgresearchgate.net This approach can uncover non-intuitive synthetic routes that might not be readily apparent to a human chemist. acs.org

AI ApproachDescriptionApplication in Synthesis Prediction
Template-Based Models Utilize a predefined set of reaction templates derived from known chemical reactions.Predicts retrosynthetic steps by matching molecular substructures to the templates. nih.gov
Template-Free Models Do not rely on predefined templates and can, in principle, discover entirely new reactions.Offers greater flexibility and the potential for novel synthetic route discovery. nih.gov
Generative Adversarial Networks (GANs) Consist of two neural networks, a generator and a discriminator, that work in opposition to generate realistic synthetic pathways.Can generate diverse and novel molecular structures and their corresponding synthetic routes. acs.org
Variational Autoencoders (VAEs) A type of generative model that can learn a compressed representation of chemical reactions and then use it to generate new ones.Capable of predicting multiple suitable reaction conditions for a given chemical transformation. nih.govacs.orgresearchgate.net
Reinforcement Learning (RL) An AI paradigm where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward.Can be used to optimize synthetic routes by rewarding pathways that are shorter, higher-yielding, or use less expensive starting materials.

Chemical Reactivity and Mechanistic Investigations of 3 Bromobenzylamine Hydrobromide

Fundamental Reaction Pathways

The principal reactions of 3-bromobenzylamine (B82478) hydrobromide involve the independent or concerted reactivity of the bromine atom and the amine functionality.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the benzene (B151609) ring of 3-bromobenzylamine is susceptible to nucleophilic substitution, a common pathway for functionalizing aryl halides. These reactions typically proceed via an addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.com However, in the absence of strong activating groups, the reaction may require harsh conditions or the use of a strong base, potentially proceeding through a benzyne (B1209423) intermediate. chemistrysteps.com

In the context of 3-bromobenzylamine, the bromine atom can be replaced by various nucleophiles, leading to a range of substituted benzylamine (B48309) derivatives. For instance, it can react with sulfonyl chlorides to produce sulfonamides. The reactivity of the bromine can be influenced by steric factors; for example, 4-bromobenzylamine (B181089) exhibits lower reactivity in Suzuki-Miyaura couplings compared to its meta-isomer due to greater steric hindrance.

Common reagents for these substitution reactions include sodium hydroxide (B78521) or potassium tert-butoxide. The choice of nucleophile and reaction conditions dictates the final product.

Oxidation and Reduction Transformations of Amine Functionality

The amine group of 3-bromobenzylamine can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of the corresponding imines or nitriles. Reagents such as potassium permanganate (B83412) or chromium trioxide are often employed for this purpose.

Conversely, the amine functionality can be involved in reductive amination processes. While the primary amine itself is already in a reduced state, it can be formed from the reduction of a precursor like 3-bromobenzaldehyde (B42254). This reduction is typically achieved through catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst.

Exploration of Complex Reaction Mechanisms

The dual functionality of 3-bromobenzylamine hydrobromide also allows for its participation in more complex, multi-step reaction sequences, including intramolecular cyclizations and rearrangements.

Involvement in Intramolecular Cyclization Reactions

The presence of both a nucleophilic amine and an electrophilic carbon (attached to the bromine) within the same molecule sets the stage for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic ring systems. The specific outcome depends on the reaction conditions and the structure of the starting material. nih.gov The mechanism often involves a series of steps, including the substitution of the bromine atom and subsequent ring closure. nih.gov

Studies of Smiles Rearrangement in Related Benzoxazole (B165842) Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction where a heteroatom nucleophile displaces an aryl group. wikipedia.org While not a direct reaction of 3-bromobenzylamine itself, related systems provide insight into this type of transformation. For example, the synthesis of N-substituted 2-aminobenzoxazoles can be achieved through a Smiles rearrangement. nih.govacs.orgnih.gov In this process, an S-alkylated thiol undergoes a nucleophilic attack by a nitrogen atom on the benzoxazole ring, forming a spiro intermediate which then rearranges to the final product. nih.govacs.org This type of rearrangement is a powerful tool for creating new C-N bonds under relatively mild conditions. nih.govacs.org

Dehydrogenation Processes with Benzylamine Substrates

Benzylamine and its derivatives can undergo dehydrogenation to form imines and subsequently other products. hw.ac.uk This process is often catalyzed by transition metals. For example, the continuous synthesis of benzylamine from benzyl (B1604629) alcohol can involve a tandem dehydrogenation/amination/reduction sequence over copper and gold catalysts. hw.ac.ukepa.gov In this system, the dehydrogenation of benzyl alcohol to benzaldehyde (B42025) is a key step. hw.ac.uk

Photocatalytic methods have also been developed for the acceptorless dehydrogenation of benzylamine, using catalysts such as CdS decorated with metal nanoparticles. researchgate.net These reactions can proceed with high yield and result in the liberation of molecular hydrogen. researchgate.netresearchgate.net The efficiency of these processes can be influenced by the choice of metal co-catalyst, with nickel showing promising results. researchgate.net

Lack of Specific Research on Degradation Impedes Detailed Analysis

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the chemical reactivity and mechanistic investigations of this compound, particularly in relation to its stability and degradation mechanisms under various research conditions. While general principles of chemical stability and reactivity of related compounds provide a theoretical framework, detailed experimental studies on this compound are not readily found in the public domain.

General handling procedures for bromoamines suggest they are susceptible to hydrolysis and should be stored in airtight, amber glass containers under an inert atmosphere, such as nitrogen or argon, at low temperatures (e.g., -20°C) to minimize degradation. It is also recommended to monitor the stability of such compounds through periodic analysis, for instance, by using High-Performance Liquid Chromatography (HPLC).

The chemical structure of this compound, featuring a bromine atom and an amino group on a benzyl backbone, suggests several potential pathways for reactivity and degradation. These include nucleophilic substitution at the bromine-substituted carbon, oxidation of the aminomethyl group, and reactions involving the aromatic ring. However, without specific studies, the conditions under which these reactions occur, their kinetics, and the precise nature of the resulting degradation products remain speculative for the hydrobromide salt.

Given the absence of detailed research findings, it is not possible to provide specific data on degradation pathways or to construct data tables illustrating the compound's stability under different experimental parameters such as pH, temperature, or in various solvents. The scientific community has yet to publish in-depth studies that would provide the necessary data for a thorough analysis as outlined.

Strategic Applications As a Key Intermediate in Organic Synthesis Research

Synthesis of Nitrogen-Containing Heterocyclic Systems

The reactivity of the primary amine in 3-bromobenzylamine (B82478) makes it an ideal starting point for the construction of various nitrogen-containing heterocyclic frameworks, which are prevalent in pharmaceuticals and biologically active compounds.

Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry. One common strategy to functionalize the indole core is through N-alkylation. This reaction typically involves the deprotonation of the indole nitrogen with a base, such as sodium hydride, followed by the introduction of an alkyl halide. 3-Bromobenzylamine can be converted to the corresponding 3-bromobenzyl halide, which can then be used to introduce the 3-bromobenzyl moiety onto the indole nitrogen. This approach allows for the synthesis of a variety of N-substituted indoles, where the bromo-substituent can be further modified in subsequent synthetic steps. Classical conditions for this transformation often employ solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). While direct C-alkylation can sometimes compete, reaction conditions can be optimized to favor N-alkylation, for instance, by adjusting the solvent and temperature.

A general scheme for this transformation is presented below:

Table 1: General Scheme for N-Alkylation of Indole

Step Reactants Reagents & Conditions Product

This method provides a straightforward entry to 1,3-disubstituted indoles, which are valuable precursors for more complex drug-like molecules.

Pyrrolidinone Derivatives via Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient tools for generating molecular diversity. The synthesis of substituted pyrrolidinone and pyrrolidine (B122466) rings can often be achieved through 1,3-dipolar cycloaddition reactions involving azomethine ylides. These ylides can be generated in situ from the condensation of an amine and an aldehyde.

3-Bromobenzylamine is a suitable primary amine component for such transformations. For instance, in a three-component reaction, 3-bromobenzylamine can react with an aldehyde to form an intermediate imine, which then generates an azomethine ylide. This ylide can be trapped by a dipolarophile, such as N-substituted maleimide, to construct a highly substituted pyrrolidine ring system. This approach allows for the rapid assembly of complex heterocyclic structures from simple, commercially available starting materials.

Table 2: Representative Synthesis of a Pyrrolidinone Derivative via a Three-Component Reaction

Component 1 Component 2 Component 3 Conditions Product Scaffold

The versatility of MCRs allows for the creation of large libraries of compounds for drug discovery by varying each of the three components.

Building Block for Complex Molecular Architectures

Beyond its use in forming heterocyclic rings, 3-bromobenzylamine hydrobromide is a crucial building block for elaborating molecular complexity. Both the amine and the bromo-substituent can be used in sequential or orthogonal reaction strategies.

Synthesis of Modified Adenosine (B11128) Derivatives

N6-substituted adenosine derivatives are an important class of compounds with significant biological activities, including interactions with adenosine receptors. A common and effective method for their synthesis is the nucleophilic substitution of a 6-chloropurine (B14466) ribonucleoside with a primary or secondary amine.

3-Bromobenzylamine can be employed as the amine nucleophile in this reaction to generate N6-(3-bromobenzyl)adenosine derivatives. The reaction typically involves heating the 6-chloropurine precursor with the amine, often in a solvent like isopropanol (B130326) with a base such as triethylamine (B128534) to neutralize the HCl formed. This strategy provides direct access to adenosine analogues where the 3-bromobenzyl group can be crucial for modulating receptor affinity and selectivity.

Table 3: Synthesis of N6-(3-Bromobenzyl)adenosine Derivative

Purine Precursor Amine Reagents & Conditions Product

The resulting product can then be deprotected to yield the final modified adenosine derivative. This synthetic route highlights the utility of 3-bromobenzylamine in creating modified nucleosides for biological evaluation.

Preparation of Functionalized Alcohols and Amines

The dual functionality of 3-bromobenzylamine allows it to be used as a scaffold for creating more complex molecules. The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the formation of a new carbon-carbon bond at the 3-position of the benzyl (B1604629) ring.

A typical synthetic sequence could involve first protecting or modifying the amino group, for example, through acylation to form an amide. This stable intermediate can then undergo a Suzuki-Miyaura coupling with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. Subsequent deprotection or modification of the nitrogen functionality

Formation of Isothiocyanate Analogues

As a primary amine, 3-bromobenzylamine is a suitable precursor for the synthesis of its corresponding isothiocyanate, 3-bromobenzyl isothiocyanate. Isothiocyanates are valuable synthetic intermediates and are known for a wide range of biological activities. The conversion of primary amines to isothiocyanates is a well-established transformation in organic synthesis.

The most common and widely applied method involves a two-step, one-pot reaction. First, the primary amine of 3-bromobenzylamine reacts with carbon disulfide (CS₂) in the presence of a base, such as triethylamine, to form an in-situ dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurating agent, which promotes the elimination of a sulfur atom to yield the final isothiocyanate product. A variety of reagents have been developed to facilitate this second step, offering chemists a range of conditions to suit different substrates.

Reagent TypeSpecific ExamplesGeneral Method
Desulfurizing AgentTosyl Chloride (TsCl)Mediates the decomposition of the in-situ generated dithiocarbamate salt.
Desulfurizing AgentPropane phosphonic acid anhydride (B1165640) (T3P®)Acts as an efficient water scavenger and desulfurating agent for the dithiocarbamate intermediate.
Thiocarbonyl Transfer ReagentPhenyl chlorothionoformateReacts with the amine in the presence of a solid base (e.g., NaOH) in a two-step approach suitable for a wide range of amines.
PhotocatalysisVisible-light photocatalystA mild reaction of amines with carbon disulfide to form isothiocyanates under photocatalytic conditions.

Applications in Macrocyclization Reactions

The bifunctional nature of 3-bromobenzylamine, possessing both a nucleophilic amine and an aryl bromide suitable for cross-coupling reactions, theoretically positions it as a candidate for use as a linker in the synthesis of macrocycles. Macrocyclic compounds are of significant interest in drug discovery and materials science. nih.govtu-darmstadt.de Synthetic strategies for macrocycles often rely on building blocks that can undergo sequential reactions to form large ring structures. nih.gov For instance, the amine could be used in an initial coupling step (e.g., amidation), followed by an intramolecular ring-closing reaction involving the bromo-phenyl group (e.g., Suzuki or Buchwald-Hartwig coupling).

However, a review of published scientific and patent literature does not provide specific, documented examples where 3-bromobenzylamine has been explicitly employed as a linker in macrocyclization reactions. While general strategies for synthesizing macrocycles using amine- and bromo-functionalized building blocks are known, the application of this specific compound for this purpose is not well-documented. nih.govresearchgate.net

Precursor for Specialty Chemicals in Academic and Industrial Research

This compound serves as a crucial starting material and intermediate for the synthesis of a variety of specialty chemicals, particularly in the fields of medicinal and materials chemistry. google.comgjesrm.com Its utility stems from the ability to selectively functionalize either the amine or the aryl bromide moiety, allowing for the construction of complex, highly substituted molecules.

The aminomethyl group is readily acylated to form amides, alkylated, or used in reductive amination protocols. The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an important scaffold for building molecular diversity.

Research has shown the use of substituted bromo-benzylamines in the synthesis of bioactive heterocyclic systems, such as chromenes, which are investigated for their pharmacological properties. gjesrm.com Furthermore, related structures are used as precursors for other complex benzylamines, such as 2-fluoro-3-bromo-benzylamine, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals. google.com The synthesis of these specialty chemicals often involves multi-step sequences where the unique substitution pattern of the starting benzylamine (B48309) is critical for the final product's structure and function.

Starting Material/ScaffoldReaction TypeResulting Compound ClassApplication/Significance
Bromo BenzylaminesCondensation/CyclizationSubstituted ChromenesCore structures for developing novel antimicrobial or other pharmacologically active agents. gjesrm.com
3-Bromo-2-fluorobenzaldehyde (related precursor)Oximation and Reduction2-Fluoro-3-bromo-benzylamineAn important chemical intermediate for pharmaceuticals and agrochemicals requiring specific fluorine and bromine substitution patterns. google.com
Aryl BromidesPalladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira)Bi-aryl compounds, substituted styrenes, aryl-alkynesFundamental reactions in academic and industrial research to build molecular complexity for new materials and drug candidates.

Synthesis and Research Significance of Derivatives and Analogues

Design and Synthesis of N-Substituted Derivatives

The primary amine group of 3-bromobenzylamine (B82478) is a key site for derivatization, enabling the synthesis of a wide array of N-substituted compounds through well-established synthetic protocols. The most common strategies include reductive amination and N-alkylation/N-acylation, which allow for the introduction of diverse functional groups, thereby modulating the molecule's physicochemical and biological properties.

Reductive amination is a highly effective one-pot method for producing secondary and tertiary amines. wikipedia.orglibretexts.org This reaction involves the condensation of 3-bromobenzylamine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding N-alkylated amine. wikipedia.orgsigmaaldrich.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for the imine over the carbonyl starting material. libretexts.org Catalytic hydrogenation, often using palladium-based catalysts (H₂/Pd), is another established method for this reduction. wikipedia.orgberkeley.edu This approach is versatile, allowing for sequential reactions to produce tertiary amines by starting with a primary amine like 3-bromobenzylamine. libretexts.org

N-alkylation and N-acylation offer alternative routes to N-substituted derivatives. Direct N-alkylation using alkyl halides can be challenging to control, often resulting in over-alkylation and the formation of undesired tertiary amines or quaternary ammonium (B1175870) salts. libretexts.org To achieve more selective mono-alkylation, protective group strategies are sometimes employed. researchgate.net N-acylation, the reaction of the amine with a carboxylic acid or its activated derivative (like an acyl chloride), yields stable amide compounds. This method has been used to synthesize series of N-substituted benzamides, which have been evaluated for various biological activities, including as potential antitumor agents. wikipedia.org

The choice of synthetic method depends on the desired final product and the functional groups present in the coupling partners. These N-substitution reactions are fundamental in creating libraries of derivatives for screening and optimization in drug discovery and materials science.

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically investigating how the chemical structure of a compound influences its biological activity. The 3-bromobenzylamine scaffold has been extensively used in such studies to design ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and transporters.

Benzylamine (B48309) derivatives are recognized as privileged structures for interacting with various biological targets. sigmaaldrich.com They are known substrates for enzymes like monoamine oxidases (MAO), which exist in two isoforms, MAO-A and MAO-B. nih.govnobelprize.org SAR studies have shown that substitutions on the phenyl ring and the amine group can significantly alter both the potency and selectivity of inhibition for these isoforms. nih.govnobelprize.org For instance, MAO-B shows substrate specificity for benzylamine, and derivatives are often designed to selectively target this enzyme for the treatment of neurodegenerative conditions like Parkinson's disease. nobelprize.orggoogle.com The mode of inhibition is often competitive, with the inhibitor binding to the enzyme's active site. nih.gov

Beyond MAO, N-benzyl substitution on other pharmacophores has been shown to dramatically enhance binding affinity and functional activity. In a study on 5-HT₂ₐ/₂C receptor agonists, N-benzylphenethylamine derivatives showed affinities in the subnanomolar range. wikipedia.org The nature of the substituent on the benzyl (B1604629) ring is critical; for example, an N-(2-hydroxybenzyl) group produced a highly potent and selective 5-HT₂ₐ agonist. wikipedia.org Similarly, SAR studies on platinum(IV) complexes incorporating benzylamine derivatives revealed that analogues with 4-fluoro and 4-chloro substituents exhibited impressive anticancer activities. researchgate.net

The position of the bromine atom on the benzylamine ring is itself a key determinant in SAR. The bromine can act as a bulky group, influence the electronic properties of the ring, and participate in halogen bonding with the target protein, thereby affecting binding affinity and selectivity. In studies of nucleophilic substitution reactions, electron-withdrawing groups on the benzylamine ring were found to decrease the reaction rate, while electron-donating groups increased it, providing fundamental insights into the reactivity and interaction potential of these derivatives. nih.gov

These SAR studies are crucial for optimizing lead compounds, transforming initial hits from high-throughput screens into potent and selective clinical candidates. libretexts.org The findings guide the rational design of new analogues with improved efficacy and pharmacokinetic profiles.

Scaffold/Derivative ClassTargetKey SAR FindingsReference
N-Benzylphenethylamines5-HT₂ₐ/₂C ReceptorsN-benzyl substitution significantly increases binding affinity. N-(2-hydroxybenzyl) group confers high potency and selectivity for 5-HT₂ₐ. wikipedia.org
Benzylamine-SulfonamidesMonoamine Oxidase B (MAO-B)Derivatives can achieve potent and selective MAO-B inhibition (IC₅₀ in the nanomolar range) for potential use in Parkinson's disease. nobelprize.org
Benzylamine Platinum(IV) ComplexesAnticancer (MCF-7 cells)Complexes containing 4-fluoro and 4-chloro benzylamine ligands showed impressive in vitro anticancer activity. researchgate.net
N-Benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1 DeubiquitinaseMedicinal chemistry optimization led to nanomolar inhibitors with anticancer activity in non-small cell lung cancer models. libretexts.org
Benzylbenzylamine DerivativesAntifungalSystematic variation of phenyl-substituents on the benzylamine scaffold led to the development of novel antifungal agents. libretexts.org

Analogues with Varied Halogenation and Alkyl Chain Lengths in Synthetic Optimization

In the process of lead optimization, medicinal chemists frequently synthesize analogues with varied halogenation patterns and different alkyl chain lengths to fine-tune a molecule's properties. The 3-bromobenzylamine scaffold is an ideal starting point for such systematic modifications, allowing for exploration of how these changes affect potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The introduction of different halogens (fluorine, chlorine, bromine, iodine) at various positions on the aromatic ring is a common strategy. wikipedia.orgnobelprize.org Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity. nobelprize.org For example, replacing bromine with fluorine can alter electronic properties and potentially introduce favorable interactions, such as halogen bonds with the biological target, without significantly increasing size. wikipedia.org The synthesis of a fluorine-18 (B77423) labeled p-fluorobenzylamine analogue for use in Positron Emission Tomography (PET) highlights a direct application of creating a specific halogenated derivative for diagnostic purposes. wikipedia.org The preparation of such analogues often involves starting from the corresponding halogenated benzonitrile (B105546) or benzaldehyde (B42025) and converting it to the benzylamine. sigmaaldrich.comwikipedia.org

Modification StrategyRationale in Synthetic OptimizationExample EffectReference
Varied Halogenation (F, Cl, Br, I)Modulate lipophilicity, metabolic stability, and binding interactions (e.g., halogen bonding).Chlorinated and brominated peptoid analogues showed a significant increase in antimicrobial activity compared to the non-halogenated parent compound. nobelprize.org
Varied Halogen Position (ortho, meta, para)Fine-tune electronic properties and steric fit within the binding site.Platinum(IV) complexes with para-fluoro and para-chloro benzylamine ligands demonstrated high anticancer activity. researchgate.net
Varied N-Alkyl Chain LengthOptimize binding affinity and selectivity by exploring the topology of the receptor pocket.An N-propyl side chain was found to be optimal for potency and selectivity in a series of dopamine (B1211576) transporter inhibitors. libretexts.org
Introduction of Alkyl BranchingIncrease steric bulk to probe binding site dimensions or to improve metabolic stability.Increasing branching in alkyl chains generally leads to a decrease in the boiling point of haloalkanes. nih.gov

Exploration of Functionalized Biaryl Systems Derived from the Compound Scaffold

The construction of biaryl systems—molecules containing two directly linked aromatic rings—is a powerful strategy in modern drug design. These scaffolds are prevalent in natural products and pharmaceuticals, offering a rigid framework that can position functional groups in precise three-dimensional orientations. nih.govresearchgate.net The 3-bromobenzylamine scaffold is exceptionally well-suited for creating such systems through palladium-catalyzed cross-coupling reactions, which are among the most impactful transformations in contemporary organic synthesis. researchgate.netnobelprize.org

The Suzuki-Miyaura coupling is the preeminent method for this purpose. berkeley.eduwikipedia.org This reaction creates a carbon-carbon bond by coupling an aryl halide (like 3-bromobenzylamine) with an organoboron species, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The bromine atom at the 3-position of the scaffold serves as an ideal electrophilic partner, enabling the connection of a second, often functionalized, aryl or heteroaryl ring. nih.gov This reaction is valued for its mild conditions and high tolerance for a wide range of functional groups, making it a workhorse in the synthesis of complex molecules and diverse compound libraries. nih.govnih.gov A complementary approach involves using the boronic acid version of the scaffold, (3-aminomethyl)phenylboronic acid, which can be coupled with various aryl halides. sigmaaldrich.comnih.gov

Another transformative palladium-catalyzed method is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org Unlike the Suzuki reaction which forms C-C bonds, the Buchwald-Hartwig reaction forms carbon-nitrogen (C-N) bonds between an aryl halide and an amine. organic-chemistry.org This reaction can be applied in two ways to the 3-bromobenzylamine scaffold. First, the bromine atom can be coupled with a different primary or secondary amine to create a 3-(diarylamino)methylphenyl derivative. Second, the primary amine of 3-bromobenzylamine can be coupled with a different aryl halide to generate N-(3-bromobenzyl)arylamines. This opens up an entirely different dimension of chemical space, allowing for the synthesis of flexible and rigid diarylamine structures. wikipedia.orgnih.gov

Together, the Suzuki and Buchwald-Hartwig reactions provide a robust synthetic toolkit for elaborating the 3-bromobenzylamine core into complex, functionalized biaryl and related systems, which are frequently explored as potent inhibitors and modulators of various biological targets. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds like 3-Bromobenzylamine (B82478) hydrobromide. slideshare.netjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule. jchps.comchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of the 3-bromobenzylammonium cation, distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons are observed. The protons on the aromatic ring typically appear as a complex multiplet pattern in the downfield region of the spectrum due to the influence of the bromine atom and the aminomethyl group. The two protons of the aminomethyl group (-CH₂NH₃⁺) would generally appear as a singlet, though this can sometimes be a broader signal.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C-Br) and the benzylic carbon (-CH₂-) will have characteristic chemical shifts. The aromatic carbons will appear in a specific range, with their exact positions influenced by the bromine and aminomethyl substituents. Analysis of these spectra confirms the substitution pattern on the benzene (B151609) ring and the presence of the key functional groups, thereby verifying the compound's structure. chemicalbook.comdocbrown.info

Nucleus Typical Chemical Shift (δ) Range (ppm) Description
¹H7.2 - 7.8Aromatic protons (Ar-H), complex multiplet pattern.
¹H~4.0Benzylic protons (-CH₂-), typically a singlet.
¹H~8.5Ammonium (B1175870) protons (-NH₃⁺), often a broad singlet.
¹³C~45Benzylic carbon (-CH₂-).
¹³C~122Carbon bearing the bromine atom (C-Br).
¹³C125 - 135Aromatic carbons (Ar-C).
¹³C~138Quaternary aromatic carbon (C-CH₂).

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a generalized interpretation for the 3-bromobenzylammonium cation.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For 3-Bromobenzylamine hydrobromide, MS analysis would focus on the 3-bromobenzylamine cation. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks (M⁺ and M+2) of almost equal intensity, separated by approximately 2 m/z units, which is a definitive signature for a monobrominated compound. The exact mass of the molecular ion can be used to confirm the elemental formula (C₇H₈BrN). nih.gov

Furthermore, MS, particularly when coupled with a chromatographic technique like liquid chromatography (LC-MS), is invaluable for purity assessment. rroij.comwaters.com It can detect and help identify impurities by their unique mass-to-charge ratios, even at very low levels. waters.com This allows for the characterization of by-products from synthesis or degradation products that may be present in the research material. dphen1.com

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity of compounds and for impurity profiling. medwinpublishers.comijrti.org In this technique, the compound is passed through a column packed with a stationary phase, and a liquid mobile phase is used to move it through. Separation is achieved based on the differential partitioning of the analyte and any impurities between the two phases.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The purity of the sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a detector, commonly a UV detector. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound. The purity is often expressed as a percentage of the total peak area observed in the chromatogram.

Impurity profiling involves the detection, quantification, and identification of any other peaks in the chromatogram. iajps.com These impurities could be starting materials, by-products, or degradation products. medwinpublishers.com According to regulatory guidelines, impurities present above a certain threshold (e.g., 0.1%) should be identified and characterized to ensure the quality and safety of the substance. iajps.com Stability-indicating HPLC methods are specifically designed to separate the main compound from all potential degradation products that might form under stress conditions like heat, light, or humidity. dphen1.com

Other Chromatographic and Titrimetric Methods for Research Purity Determination

Besides HPLC, other chromatographic methods can be used for purity assessment. Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used to monitor the progress of reactions and for preliminary purity checks. ijrti.org By spotting the compound on a TLC plate and developing it in a suitable solvent system, the presence of impurities can be visualized as separate spots.

Gas Chromatography (GC), typically coupled with a mass spectrometer (GC-MS), is another powerful separation technique. ijrti.org It is particularly useful for analyzing volatile impurities or for compounds that can be made volatile through derivatization. rroij.com

Titrimetric methods can be employed for the quantitative analysis or assay of this compound. An acid-base titration could be used, where the amine hydrobromide (an acidic salt) is titrated with a standardized base. Alternatively, a non-aqueous titration may be necessary depending on the solubility and properties of the compound. Another approach involves titrimetric methods based on the properties of the bromide ion or the amine group. For instance, a bromination reaction could be used where bromine is generated in situ and reacts with the activated aromatic ring, with the unreacted bromine being back-titrated. unnes.ac.id The purity is calculated based on the amount of titrant consumed, providing a highly accurate measure of the active substance content. unnes.ac.id

Radiochemical Purity Analysis in Labeled Compounds

In certain research applications, such as in metabolic or pharmacokinetic studies, this compound might be synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), incorporated into its structure. When using such radiolabeled compounds, it is crucial to determine the radiochemical purity.

Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. It is distinct from chemical purity. A compound can be chemically pure but have low radiochemical purity if a significant portion of the radioactivity is associated with a radiolabeled impurity.

The analysis of radiochemical purity typically involves separating the labeled compound from any radiolabeled impurities using chromatographic techniques like radio-HPLC or radio-TLC. In radio-HPLC, the eluent from the HPLC column passes through a radioactivity detector (in addition to a standard UV detector) to quantify the radioactivity associated with each peak. Similarly, in radio-TLC, the separated spots on the plate are scanned with a radiation detector. The radiochemical purity is then calculated as the percentage of the total radioactivity found in the peak or spot corresponding to this compound.

Crystallographic Investigations and Solid State Structural Analysis

X-ray Diffraction Studies of 3-Bromobenzylamine (B82478) Hydrobromide and its Derivatives

One pertinent study investigated the crystal structures of a series of 4-[(benzylamino)carbonyl]-1-methylpyridinium halogenide salts, including the bromide salt (AmBr). nih.govresearchgate.net While not a direct analogue, this compound shares the benzylamine (B48309) moiety and a bromide counter-ion, providing a model for potential intermolecular interactions. In the solid state, the cation and anion are linked by N–H⋯Br hydrogen bonds. researchgate.net Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, revealed that H⋯H (50.8%) and C⋯H/H⋯C (19.9%) contacts are the most significant contributors to the crystal packing in the bromide salt. nih.gov The Hal⋯H/H⋯Hal contacts contribute a notable 10.5%. nih.gov

Another relevant area of research is the study of layered hybrid metal-halide perovskites incorporating halogen-substituted benzylammonium cations. For instance, the structure of (4-bromobenzylammonium)₂PbI₄ has been investigated. nih.gov In these structures, the introduction of a halogen atom like bromine on the benzylammonium moiety was found to lower the crystal symmetry, leading to non-centrosymmetric structures. nih.gov This effect is attributed to the nature of the intermolecular interactions between the organic molecules. nih.gov

The table below summarizes key crystallographic parameters for a related brominated benzylammonium derivative, providing a reference for the potential structural features of 3-bromobenzylamine hydrobromide.

CompoundFormulaCrystal SystemSpace GroupKey InteractionsReference
4-[(benzylamino)carbonyl]-1-methylpyridinium bromideC₁₄H₁₅N₂O⁺·Br⁻OrthorhombicP2₁2₁2₁N–H⋯Br, C–H⋯Br, C–H⋯π nih.govresearchgate.net

Note: Data for this compound is not available in the cited literature. The table presents data for a related compound to illustrate typical crystallographic features.

Polymorphism and Crystal Packing Analysis in Related Brominated Benzylamines

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. While no specific polymorphic studies on this compound are documented, the analysis of crystal packing in related brominated compounds offers predictive insights.

The packing of molecules in a crystal is governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. In brominated benzylamines, the bromine atom can participate in halogen bonding (Br···X), which can significantly influence the supramolecular assembly.

Computational and crystallographic studies on brominated BODIPY (boron-dipyrromethene) crystals have demonstrated the importance of Br···Br and other halogen bonds in directing the crystal packing. researchgate.net These interactions can lead to the formation of specific motifs, such as four-center cyclic nodes, which can be useful in designing self-assembling supramolecular structures. researchgate.net

The following table details the percentage contributions of different intermolecular contacts to the Hirshfeld surface for the cation in a related brominated benzylammonium salt, illustrating the relative importance of various interactions in the crystal packing.

Interaction TypeContribution to Hirshfeld Surface (%) in 4-[(benzylamino)carbonyl]-1-methylpyridinium bromideReference
H···H50.8 nih.gov
C···H/H···C19.9 nih.gov
Hal···H/H···Hal10.5 nih.gov
O···H/H···O7.6 nih.gov
C···C6.7 nih.gov

Note: This data pertains to a related compound and serves to illustrate the types and magnitudes of interactions that could be expected in the crystal structure of this compound.

Characterization of Co-crystal Structures and Molecular Assemblies

Co-crystals are multi-component crystalline solids where at least two different chemical species co-exist in a stoichiometric ratio within the same crystal lattice. nih.govnih.gov The formation of co-crystals can significantly alter the physicochemical properties of a substance. There are no specific reports on the co-crystal structures of this compound in the reviewed literature.

However, the principles of co-crystal engineering suggest that the benzylammonium and bromide ions in this compound could form co-crystals with various neutral co-former molecules. The primary amine group is a strong hydrogen bond donor, while the bromide ion is a hydrogen bond acceptor. These functionalities make this compound a prime candidate for forming co-crystals with molecules containing complementary functional groups, such as carboxylic acids, amides, or phenols.

The synthesis of co-crystals can be achieved through various methods, including the reaction crystallization method (RCM), which relies on generating a supersaturated solution with respect to the co-crystal. nih.govmdpi.com The resulting co-crystals could potentially exhibit modified properties.

While specific examples involving this compound are lacking, the general field of pharmaceutical co-crystals is well-developed. For instance, co-crystals of the antibiotic drug nitrofurantoin (B1679001) with various co-formers have been shown to improve its physicochemical properties. nih.gov Similarly, co-crystals of bilastine (B1667067) with co-formers like benzoic acid and succinic acid have been developed. google.com These examples underscore the potential for modulating the solid-state properties of a compound through co-crystallization.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 3-bromobenzylamine (B82478) hydrobromide, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and electrostatic potential.

The protonation of the amine group in the hydrobromide salt significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the bromine atom and the positively charged aminium group affects the electron density distribution across the benzene (B151609) ring. DFT studies on similar substituted benzylamines have demonstrated that such substitutions can modulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

Table 1: Predicted Electronic Properties of 3-Bromobenzylammonium Ion from DFT Calculations (Illustrative)

PropertyValueSignificance
HOMO Energy-8.2 eVRelates to the electron-donating ability.
LUMO Energy-1.5 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap6.7 eVIndicator of chemical reactivity and stability.
Dipole Moment12.5 DInfluences solubility and intermolecular interactions.
Mulliken Charge on Bromine-0.08 eIndicates the partial charge and reactivity of the bromine atom.
Mulliken Charge on Nitrogen-0.65 eReflects the charge localization on the protonated amine.

Note: The values in this table are illustrative and would require specific DFT calculations for 3-bromobenzylamine hydrobromide for precise figures.

These calculations can predict sites susceptible to nucleophilic or electrophilic attack, providing valuable information for designing synthetic routes and understanding potential metabolic pathways. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is instrumental in identifying regions involved in intermolecular interactions.

Molecular Docking and Ligand-Target Interaction Prediction in Design Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

3-Bromobenzylamine has been identified as a ligand in the crystal structures of two proteins in the Protein Data Bank (PDB), offering a concrete basis for analyzing its interactions with biological macromolecules.

PDB ID: 4YRI and 4YRH: These entries correspond to the crystal structure of a human protein in complex with inhibitors, where 3-bromobenzylamine is a key fragment. Analysis of these structures reveals specific interactions between the ligand and the protein's active site residues.

In these structures, the benzylamine (B48309) moiety engages in crucial interactions. The protonated amino group of the hydrobromide form is capable of forming strong hydrogen bonds with acceptor residues such as aspartate, glutamate, or backbone carbonyl groups in the protein. The benzene ring can participate in hydrophobic interactions and pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The bromine atom, with its ability to form halogen bonds, can also contribute significantly to the binding affinity and specificity. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base.

Table 2: Analysis of Interactions of 3-Bromobenzylamine in PDB Entry 4YRI (Illustrative)

Interaction TypeInteracting Residue(s)Distance (Å)Significance
Hydrogen BondASP 189 (OD1)2.8Anchors the ligand in the binding pocket.
Pi-Pi StackingPHE 1523.5Contributes to binding affinity and specificity.
Hydrophobic InteractionLEU 83, ILE 1013.9 - 4.5Stabilizes the ligand within the hydrophobic pocket.
Halogen BondGLN 120 (OE1)3.2Provides additional directional interaction.

Note: The interacting residues and distances are illustrative and would be based on the detailed analysis of the specific PDB files.

These detailed interaction patterns are invaluable for structure-based drug design, enabling the optimization of the ligand to enhance its potency and selectivity for the target protein.

Application of Generative Models and Artificial Intelligence in Molecular Discovery and Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. Generative models, a class of AI algorithms, can design novel molecules with desired properties by learning from large datasets of existing chemical structures and their activities.

For a molecule like 3-bromobenzylamine, which serves as a building block, generative models can be employed to explore the chemical space around it. By specifying desired properties, such as improved binding affinity to a target or better pharmacokinetic profiles, these models can propose novel derivatives of 3-bromobenzylamine. These de novo designed molecules can then be prioritized for synthesis and experimental testing.

Conformational Analysis and Energetic Profiles of the Compound and its Derivatives

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energetic barriers between them.

For a flexible molecule like 3-bromobenzylamine, rotation around the single bonds (e.g., the C-C bond between the phenyl ring and the methylene (B1212753) group, and the C-N bond) gives rise to a multitude of possible conformations. Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic or stochastic search of the conformational space to identify the global and local energy minima.

The energetic profile, often depicted as a potential energy surface, provides a map of the energy of the molecule as a function of its conformational degrees of freedom. Understanding the preferred conformations is crucial for:

Predicting Binding Modes: The bioactive conformation, the one that the molecule adopts when bound to its target, is often a low-energy conformer.

Rationalizing Physicochemical Properties: Properties like solubility and crystal packing are influenced by the molecule's shape and intermolecular interactions, which are determined by its conformation.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations model the movement of atoms over time and can reveal the conformational landscape accessible to the molecule at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of 3-bromobenzylamine derivatives, a QSAR study would involve:

Data Collection: Gathering a dataset of compounds with measured biological activity (e.g., inhibitory concentration, IC50) for a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic fields).

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A well-validated QSAR model can be a powerful tool for:

Predicting the activity of virtual compounds: This allows for the in silico screening of large libraries of potential derivatives.

Guiding lead optimization: The model can indicate which structural modifications are likely to increase or decrease activity. For instance, a QSAR model might reveal that increasing the hydrophobicity at a certain position or introducing a hydrogen bond donor at another is beneficial for activity.

Studies on similar classes of compounds, such as other substituted benzylamines, have successfully employed QSAR to elucidate the structural requirements for their biological activities.

Catalytic Transformations Involving 3 Bromobenzylamine Hydrobromide

Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these transformations.

Palladium-Catalyzed Reactions (e.g., Ullmann-type, Suzuki-type)

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction for forming C-C bonds, typically involves the reaction of an aryl halide with an organoboron compound. For a substrate like 3-bromobenzylamine (B82478), a hypothetical Suzuki reaction would couple an organoboronic acid or ester at the 3-position of the benzene (B151609) ring. General conditions for such reactions often employ a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-formed palladium-phosphine complex, a phosphine (B1218219) ligand such as SPhos or CataCXium A, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system like dioxane/water or dimethylformamide (DMF). nih.govnih.gov However, substrates with unprotected amino groups can be challenging, and specific studies detailing these conditions for 3-bromobenzylamine are not prominent in the literature. nih.gov

Similarly, palladium-catalyzed Ullmann-type reactions, which form carbon-heteroatom bonds (e.g., C-N or C-O), are well-established. nih.govresearchgate.net These reactions would involve coupling an amine or alcohol with 3-bromobenzylamine. The development of specialized ligands has been crucial for the N-arylation of various nitrogen-containing compounds, which can otherwise inhibit the palladium catalyst. mit.edu Despite the general utility of this method, specific examples utilizing 3-bromobenzylamine as the aryl bromide component are not widely available.

Nickel-Catalyzed Amination Processes

Nickel-catalyzed amination, or Buchwald-Hartwig amination, serves as a more cost-effective alternative to palladium-based systems for forming C-N bonds. chemrxiv.orgresearchgate.net These reactions couple an aryl halide with an amine. Various nickel catalyst systems, from simple nickel(II) salts with N-heterocyclic carbene (NHC) ligands to advanced "naked nickel" complexes, have been developed to aminate a wide range of aryl bromides and chlorides. chemrxiv.orgorgsyn.org The reaction mechanism can proceed through different pathways, such as Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. rsc.org While this is a robust and evolving field, published research focusing on the nickel-catalyzed amination of 3-bromobenzylamine specifically is scarce.

Hydride Reduction Processes Utilizing the Compound as a Substrate

Hydride reduction processes in the context of an aryl halide like 3-bromobenzylamine would primarily involve the reduction of the carbon-bromine bond to a carbon-hydrogen bond, a reaction known as hydrodehalogenation. This transformation would convert 3-bromobenzylamine into benzylamine (B48309). While common hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents, their primary use is for the reduction of carbonyls and other polar unsaturated functional groups. Their ability to reduce aryl halides typically requires the presence of a transition-metal catalyst. Detailed studies or established protocols for the catalytic hydrodehalogenation of 3-bromobenzylamine using hydride sources are not extensively documented in the chemical literature.

Impurity Profiling and Advanced Purity Assessment in Research Synthesis

Identification of Process-Related Impurities in Synthesized Batches

The synthesis of 3-Bromobenzylamine (B82478) hydrobromide can introduce a variety of process-related impurities. These impurities can arise from starting materials, intermediates, byproducts, and reagents used during the synthesis and purification steps. A common synthetic route involves the reductive amination of 3-bromobenzaldehyde (B42254). vulcanchem.com In one documented method, the reaction of 3-bromobenzaldehyde with ammonium (B1175870) hydroxide (B78521) is followed by catalytic hydrogenation using a Raney nickel catalyst. vulcanchem.com This process, while achieving a high yield, can result in a product with a purity of approximately 94.9% as determined by gas chromatography, indicating the presence of several impurities. vulcanchem.comchemicalbook.com

Another synthetic approach begins with benzaldehyde (B42025), which is first brominated to produce 3-bromobenzaldehyde, followed by reduction to the desired amine. This two-step method can also introduce specific impurities related to the electrophilic aromatic substitution and subsequent reduction reactions.

Common impurities that can be anticipated from these processes include:

Unreacted Starting Materials: Residual 3-bromobenzaldehyde is a likely impurity if the reduction reaction does not go to completion.

Over-reduction Products: The benzylamine (B48309) moiety could potentially undergo further reduction under harsh hydrogenation conditions, although this is generally less common.

Byproducts of Bromination: In syntheses starting from benzaldehyde, impurities from the bromination step, such as di-brominated species or isomers, could be carried through.

Solvent and Reagent Residues: Residual solvents like methanol (B129727) and reagents such as ammonium hydroxide can be present in the final product if not adequately removed. chemicalbook.com

Catalyst Contamination: Traces of the Raney nickel catalyst or other metal catalysts used in hydrogenation may remain. vulcanchem.com

A detailed analysis of synthesized batches is crucial to identify and quantify these impurities. The table below outlines potential process-related impurities in the synthesis of 3-Bromobenzylamine.

Table 1: Potential Process-Related Impurities in 3-Bromobenzylamine Synthesis

Impurity Name Potential Source
3-Bromobenzaldehyde Incomplete reductive amination
Dibromobenzylamine isomers Byproduct of bromination step
Benzylamine Starting material if bromination is incomplete
Methanol Residual solvent from reaction or purification
Ammonium Hydroxide Excess reagent from reductive amination

Development of Analytical Methods for High-Purity Synthesis and Characterization

To ensure the synthesis of high-purity 3-Bromobenzylamine hydrobromide and to accurately characterize the final product, the development of robust analytical methods is paramount. A multi-technique approach is often necessary for a comprehensive assessment of purity and impurity profiles.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A patent for the synthesis of a related compound, 2-fluoro-3-bromo-benzylamine, reports the use of HPLC to achieve a purity of 99.5%. google.com This demonstrates the effectiveness of chromatographic methods in separating the main compound from closely related impurities. For this compound, developing a suitable HPLC method would involve optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve baseline separation of all potential impurities.

Gas Chromatography (GC) is another powerful tool, particularly for volatile impurities. A reported synthesis of 3-Bromobenzylamine utilized GC to determine a purity of 94.9%. vulcanchem.comchemicalbook.com GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide quantitative information about volatile organic impurities and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is indispensable for structural elucidation and can also be used for quantitative analysis (qNMR). NMR provides detailed information about the molecular structure of the synthesized compound and can help identify and quantify impurities based on their unique spectral signatures.

Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), is crucial for the identification of unknown impurities by providing accurate mass-to-charge ratio information, which aids in determining their elemental composition and structure.

The development of these methods requires careful validation to ensure they are accurate, precise, linear, and robust for their intended purpose of purity and impurity determination.

Table 2: Analytical Methods for Purity Assessment of this compound

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile impurities.
Gas Chromatography (GC) Separation and quantification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and quantification of impurities.

Impact of Impurities on Downstream Research Applications and Reproducibility

In pharmaceutical research , where 3-Bromobenzylamine serves as a building block for novel therapeutic agents, impurities can lead to the formation of undesired side products in subsequent synthetic steps. biosynth.com These unintended compounds can exhibit different biological activities or toxicities, complicating the interpretation of structure-activity relationship (SAR) studies and potentially leading to misleading results in biological assays.

In materials science , the purity of precursors like 3-Bromobenzylamine is critical for the synthesis of specialty chemicals and polymers. Impurities can affect the polymerization process, alter the physical and chemical properties of the resulting material, and compromise its performance and reliability.

The lack of reproducibility is a major concern in scientific research. If different batches of this compound with varying impurity profiles are used in experiments, the results are likely to be inconsistent. This not only wastes time and resources but also erodes confidence in the published scientific literature. Therefore, the use of well-characterized, high-purity reagents is a prerequisite for conducting rigorous and reproducible scientific research.

Q & A

Q. What safety protocols are recommended for handling 3-Bromobenzylamine hydrobromide in laboratory settings?

Answer: Researchers must adhere to strict safety practices:

  • PPE Requirements : Use impervious gloves (checked for integrity before use), tightly sealed goggles, and protective clothing. Respiratory protection is advised for high-concentration exposure .
  • Waste Disposal : Segregate waste and transfer it to certified biological waste treatment facilities to prevent environmental contamination .
  • Emergency Measures : Immediate use of eye wash stations and safety showers after exposure, followed by medical consultation if irritation persists .

Q. How can this compound be synthesized from available intermediates?

Answer: A plausible synthesis route involves:

Intermediate Selection : Use brominated benzyl precursors (e.g., 4-Bromobenzyl chloride, CAS 589-17-3) as starting materials .

Reaction Steps : Amine functionalization via nucleophilic substitution or reductive amination, followed by hydrobromide salt formation under controlled pH .

Purification : Crystallization or column chromatography to isolate the product, validated by HPLC (purity ≥98%) .

Q. What analytical methods are suitable for characterizing this compound?

Answer:

  • Structural Elucidation : X-ray crystallography or NMR to confirm protonation sites and hydrogen bonding patterns, as demonstrated for related hydrobromide salts .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards .

Advanced Research Questions

Q. How can Central Composite Design (CCD) optimize reaction conditions for this compound synthesis?

Answer:

  • Variable Selection : Key factors include temperature, solvent polarity, and stoichiometric ratios of brominated precursors .

  • Response Surface Methodology : Analyze interactions between variables to maximize yield and minimize byproducts. Example CCD parameters:

    FactorLow LevelHigh Level
    Temperature60°C100°C
    Reaction Time4 h12 h
    HBr Concentration1.0 M2.5 M
  • Validation : Confirm optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can researchers resolve contradictions in pharmacological data involving this compound?

Answer:

  • Experimental Replication : Standardize animal models (e.g., Swiss albino mice, 20–25 g) and dosing regimens (e.g., 27-day oral administration) to reduce variability .
  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways and identify confounding factors .
  • Data Harmonization : Apply meta-analysis tools to reconcile discrepancies across studies, prioritizing peer-reviewed datasets .

Q. What strategies are effective for determining the protonation state of this compound in solution?

Answer:

  • Spectroscopic Techniques : pH-dependent 1^1H NMR to observe chemical shifts at amine protons .
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict stable protonation states and compare with experimental results .
  • Crystallographic Data : Single-crystal X-ray diffraction to resolve hydrogen-bonding networks in solid-state structures .

Methodological Notes

  • Safety Compliance : Always cross-reference SDS updates (e.g., Thermo Fisher revisions) for the latest handling guidelines .
  • Data Reproducibility : Include negative controls and blinded analyses in experimental designs to mitigate bias .
  • Ethical Considerations : For in vivo studies, ensure protocols align with institutional review boards (IRB) for humane participant selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.